2-Amino-3-cyclohexylpropanoic acid hydrochloride
Overview
Description
2-Amino-3-cyclohexylpropanoic acid hydrochloride, also known as 3-cyclohexylalanine hydrochloride , is a chemical compound with the CAS Number: 99065-30-2 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-3-cyclohexylpropanoic acid hydrochloride is1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Amino-3-cyclohexylpropanoic acid hydrochloride is a powder . The compound is stable at room temperature .Scientific Research Applications
Enantioselective Synthesis
(2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a derivative of 2-Amino-3-cyclohexylpropanoic acid hydrochloride, has been synthesized enantioselectively. This process starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, obtained via Sharpless asymmetric dihydroxylation. A key step involves the direct preparation of a sulfate by diol treatment with sulfuryl chloride, which replaces the need for ruthenium-catalyzed sulfite oxidation (Alonso, Santacana, Rafecas, & Riera, 2005).
Synthesis of β-Hydroxy-α-Amino Acids
β-Hydroxy-α-amino acids, including diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid, have been synthesized from α-hydroxy-β-amino esters, which are derivatives of 2-Amino-3-cyclohexylpropanoic acid hydrochloride. The synthesis process involves aminohydroxylation and subsequent epimerization, leading to enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).
Anti-inflammatory and Analgesic Activities
The compound 2-Amino-3-cyclohexylpropanoic acid hydrochloride has been used in the synthesis of condensed pyrimidines. Some derivatives exhibit moderate anti-inflammatory and analgesic activities, while others demonstrate significant analgesic effects (Sondhi, Jain, Dwivedi, Shukla, & Raghubir, 2008).
Molecular Machines
2-Cyano-2-phenylpropanoic acid, a product of the aminolysis of 2-cyano-2-phenylpropanoic anhydride, derived from 2-Amino-3-cyclohexylpropanoic acid hydrochloride, is an effective fuel for acid-base driven molecular machines. This research focused on controlling the liberation rate of the fuel for efficient operation of these molecular machines (Biagini et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-cyclohexylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGSVANUAULGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclohexylpropanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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